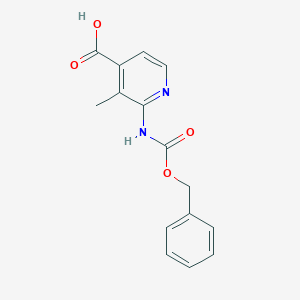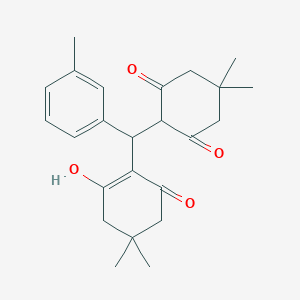![molecular formula C15H18N2 B2977723 N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine CAS No. 1183367-35-2](/img/structure/B2977723.png)
N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine, also known as MPPE, is a chemical compound that belongs to the family of phenylethylamines. It is a synthetic compound that has been extensively studied for its potential use in scientific research due to its unique properties. MPPE is known to interact with certain receptors in the brain and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Neuroprotective Agents
Studies on compounds structurally related to N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine have shown potential neuroprotective effects. For instance, the neurotoxin MPTP and its metabolite MPP+, which share a similar pyridine structure, have been used to model Parkinson's disease in research, leading to insights into the mechanisms of neurodegeneration and potential therapeutic approaches (Javitch et al., 1985).
Analytical Chemistry Applications
Compounds with pyridine structures have been utilized in analytical chemistry. For example, a study on the nonaqueous capillary electrophoretic separation of imatinib mesylate and related substances, including pyridine derivatives, highlights the role of these compounds in developing analytical methods for quality control in pharmaceuticals (Lei Ye et al., 2012).
Anticonvulsant Activity
Schiff bases derived from pyridine and related compounds have been synthesized and evaluated for their anticonvulsant activity. This research contributes to the development of new therapeutic agents for the treatment of seizures (S. Pandey & R. Srivastava, 2011).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes of pyridoxal Schiff bases, including pyridine derivatives, have been studied for their uptake in cancer cells and remarkable photocytotoxicity. Such compounds offer a novel approach to targeted cancer therapy through the generation of reactive oxygen species upon light exposure (Uttara Basu et al., 2015).
Solar Energy Conversion
Pyridine-anchor co-adsorbents have been synthesized and applied in dye-sensitized solar cells, demonstrating the role of such compounds in enhancing the performance of solar energy conversion devices. This research illustrates the potential of pyridine derivatives in renewable energy technologies (Liguo Wei et al., 2015).
Mécanisme D'action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound describe how it is taken up by the body, where it is distributed, how it is metabolized, and how it is removed from the body. These properties can greatly influence the compound’s bioavailability and effects .
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-13-4-6-15(7-5-13)12-17-10-8-14-3-2-9-16-11-14/h2-7,9,11,17H,8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWBBROJQOWFLFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methylphenyl)methyl][2-(pyridin-3-yl)ethyl]amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

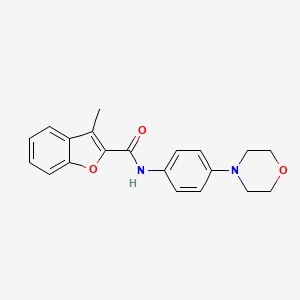
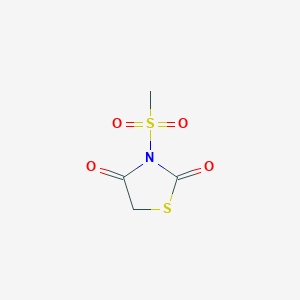
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2977643.png)
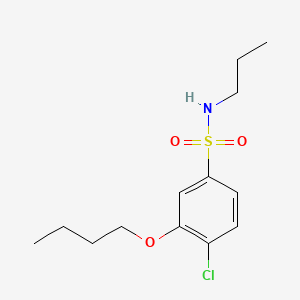

![methyl 2-{[7-{[(3-fluorobenzyl)oxy]methyl}-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]sulfonyl}benzoate](/img/structure/B2977648.png)


![1,7-dimethyl-3-(2-morpholin-4-ylethyl)-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2977652.png)
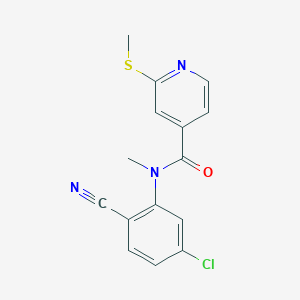
![Tert-butyl 7-(but-2-ynoylamino)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B2977660.png)

